Melphalan hydrochloride Melphalan hydrochloride Melphalan Hydrochloride is a bifunctional alkylating agent and phenylalanine derivative of nitrogen mustard. Melphalan hydrochloride is converted into highly reactive ethylenimmonium intermediates that induce covalent guanine N7-N7 intra- and inter-crosslinks and alkylation of adenine N3 of DNA. This agent also alkylates RNA and protein structures. As a result RNA transcription and protein synthesis are inhibited, ultimately leading to cell growth arrest and/or death.
See also: Melphalan (has active moiety).
Brand Name: Vulcanchem
CAS No.: 3223-07-2
VCID: VC21538169
InChI: InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl
Molecular Formula: C13H19Cl3N2O2
Molecular Weight: 341.7 g/mol

Melphalan hydrochloride

CAS No.: 3223-07-2

VCID: VC21538169

Molecular Formula: C13H19Cl3N2O2

Molecular Weight: 341.7 g/mol

* For research use only. Not for human or veterinary use.

Melphalan hydrochloride - 3223-07-2

Description

Melphalan hydrochloride is a potent alkylating agent used primarily in the treatment of multiple myeloma and ovarian carcinoma. It is also utilized as a high-dose conditioning regimen prior to hematopoietic stem cell transplantation. The drug acts by cross-linking DNA strands, thereby inhibiting DNA replication and transcription, which leads to cell death. This mechanism is crucial in targeting rapidly dividing cancer cells.

Clinical Uses

Melphalan hydrochloride is administered intravenously and is approved for several clinical indications:

  • Multiple Myeloma: It is used both as a palliative treatment for patients who cannot take oral melphalan and as a high-dose conditioning regimen before autologous stem cell transplantation (ASCT) .

  • Ovarian Carcinoma: Melphalan is effective in treating ovarian cancer, particularly in cases where other treatments have failed .

  • Uveal Melanoma: Specifically, the Hepzato brand of melphalan hydrochloride is used to treat uveal melanoma with unresectable hepatic metastases .

Pharmacokinetics

The pharmacokinetics of melphalan hydrochloride involve rapid distribution and elimination. The drug is metabolized in plasma through non-enzymatic hydrolysis to inactive metabolites, monohydroxymelphalan and dihydroxymelphalan . The plasma concentration of melphalan declines in a biexponential manner, with a distribution-phase half-life of about 10 minutes and a terminal elimination half-life of approximately 75 minutes .

Pharmacokinetic ParametersValues
Distribution-phase half-life10 minutes
Terminal elimination half-life75 minutes
Volume of distribution35.5 to 185.7 L/m²
Total body clearance7 to 9 mL/min/kg

Side Effects and Safety Profile

Melphalan hydrochloride is associated with several significant side effects that require medical attention:

  • Hematologic Toxicity: Low neutrophil count, low white blood cell count, low lymphocyte count, and low platelet count.

  • Gastrointestinal Symptoms: Diarrhea, nausea, vomiting.

  • Electrolyte Imbalance: Low potassium levels.

  • Fatigue and Anemia .

Research Findings

Recent studies have demonstrated the efficacy of melphalan hydrochloride in high-dose conditioning regimens for multiple myeloma patients undergoing ASCT. A Phase IIb study showed a significant increase in response rates post-treatment compared to pre-treatment, with a response rate of 95% versus 79%, respectively . Myeloablation was achieved in all patients, with a mean time of 2.9 days, and engraftment occurred between Day 9 and Day 13, with a mean time of 11 days .

CAS No. 3223-07-2
Product Name Melphalan hydrochloride
Molecular Formula C13H19Cl3N2O2
Molecular Weight 341.7 g/mol
IUPAC Name (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride
Standard InChI InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1
Standard InChIKey OUUYBRCCFUEMLH-YDALLXLXSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl.Cl
SMILES C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl
Shelf Life Bulk: A dried sample, stored at 60 °C for 15 days, showed about 10% decomposition as indicated by UV absorption and ionic chloride content. Solution: After 24 hours in water at 28 °C, approximately 80% decomposition was observed (TLC).
Solubility 95% ethanol <0.9 (mg/mL)
10% aqueous ethanol 1.3 (mg/mL)
Methanol 2.8 - 5.6 (mg/mL)
Water 1.7 - 2.3 (mg/mL)
Chloroform <1 (mg/mL)
0.1NHCL 9-17 (mg/mL)
0.1 N NaOH 7-10.6 (mg/mL)
Acetone <1 (mg/mL)
pH 4 citrate buffer 2.2 - 2.6 (mg/mL)
pH 9 borate buffer 2.0 - 2.4 (mg/mL)
Synonyms Melphalanhydrochloride;MelphalanHCl;3223-07-2;L-Sarcolysinehydrochloride;UNII-1VXP4V453T;Phenylalaninemustardhydrochloride;SK15673;Alkeranhydrochloride;L-Phenylalaninemustardhydrochloride;Melfalanhydrochloride;CB3025hydrochloride;Alaninenitrogenmustardhydrochloride;AI3-26377;WLN:QVYZ1RDN2G2G&GH;L-3-(p-(Bis(2-chloroethyl)amino)phenyl)alaninemonohydrochloride;L-Alanine,3-(p-(bis(2-chloroethyl)amino)phenyl)-,hydrochloride;Alkeran(GlaxoSmith);ALANINE,3-(p-(BIS(2-CHLOROETHYL)AMINO)PHENYL)-,MONOHYDROCHLORIDE,L-;L-Alanine,hydrochloride;SCHEMBL41335;1VXP4V453T;CHEMBL1200863;CTK8G0783;L-Phenylalanine,monohydrochloride;OUUYBRCCFUEMLH-YDALLXLXSA-N
PubChem Compound 9927978
Last Modified Aug 15 2023

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